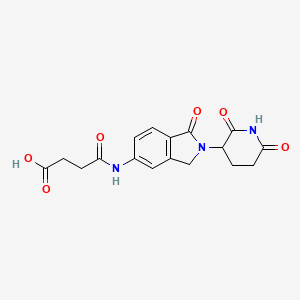
Lenalidomide-5'-CO-C2-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-5’-CO-C2-acid is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The compound Lenalidomide-5’-CO-C2-acid retains the core structure of lenalidomide but includes additional functional groups that may enhance its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5’-CO-C2-acid typically involves multiple steps, starting from commercially available precursors. The process includes:
Bromination: The initial step involves the bromination of a precursor compound using N-bromosuccinimide in the presence of a solvent like dichloromethane.
Condensation: The brominated intermediate is then condensed with a suitable amine, such as 3-aminopiperidine-2,6-dione, in the presence of a base like triethylamine.
Cyclization: The resulting compound undergoes cyclization to form the core structure of lenalidomide.
Functionalization: Additional functional groups are introduced to form Lenalidomide-5’-CO-C2-acid.
Industrial Production Methods: Industrial production of Lenalidomide-5’-CO-C2-acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: Lenalidomide-5’-CO-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed depend on the specific reaction conditions but typically include derivatives with modified functional groups that may enhance or alter the pharmacological activity of the compound .
Applications De Recherche Scientifique
Lenalidomide-5’-CO-C2-acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular pathways and protein interactions.
Medicine: Investigated for its potential in treating various hematological malignancies and solid tumors.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Lenalidomide-5’-CO-C2-acid exerts its effects through multiple mechanisms:
Modulation of E3 Ubiquitin Ligase: The compound binds to the CRL4 CRBN E3 ubiquitin ligase complex, altering its substrate specificity and leading to the degradation of specific proteins.
Cytokine Production: It enhances the production of interleukin-2 and interferon-gamma, boosting immune responses.
Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial in cancer treatment
Comparaison Avec Des Composés Similaires
Lenalidomide-5’-CO-C2-acid is compared with other similar compounds like thalidomide and pomalidomide:
Thalidomide: While thalidomide is the parent compound, Lenalidomide-5’-CO-C2-acid has improved potency and reduced side effects.
Pomalidomide: Another derivative with similar immunomodulatory properties but different pharmacokinetics and potency.
Uniqueness: Lenalidomide-5’-CO-C2-acid stands out due to its enhanced pharmacological profile, making it a promising candidate for further research and therapeutic applications .
Propriétés
Formule moléculaire |
C17H17N3O6 |
|---|---|
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H17N3O6/c21-13(5-6-15(23)24)18-10-1-2-11-9(7-10)8-20(17(11)26)12-3-4-14(22)19-16(12)25/h1-2,7,12H,3-6,8H2,(H,18,21)(H,23,24)(H,19,22,25) |
Clé InChI |
WYHVNRPEWLKKGN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


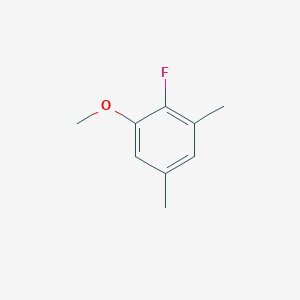
![[6-(4-Hydroxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-hydroxybenzoate](/img/structure/B14776120.png)
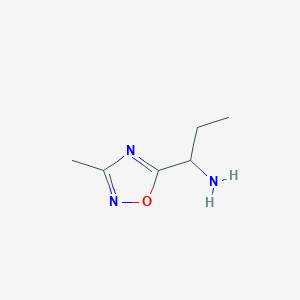
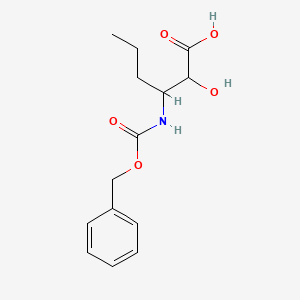
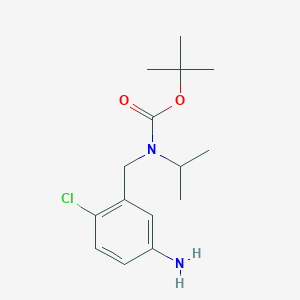
![6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B14776139.png)

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14776158.png)
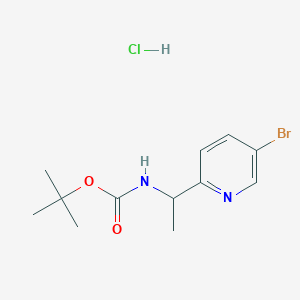
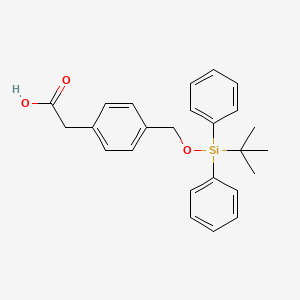


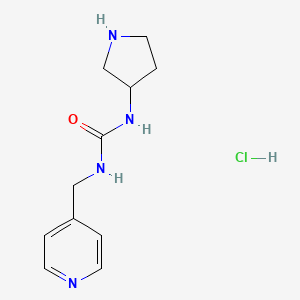
![1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid](/img/structure/B14776204.png)
